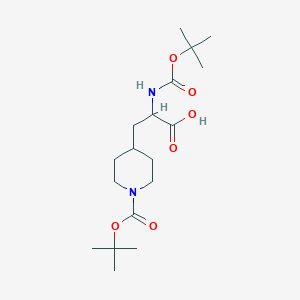

![molecular formula C20H29N3S B2365718 N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide CAS No. 1164526-50-4](/img/structure/B2365718.png)

N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

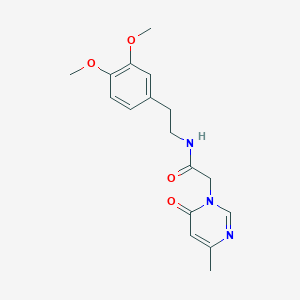

“N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide” is a chemical compound with the molecular formula C20H29N3O .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide”, has been a topic of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide” can be represented by the molecular formula C20H29N3O . For a more detailed structural analysis, specialized software or resources would be required.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide” include a molecular weight of 416.6 g/mol .Scientific Research Applications

Antimicrobial Activity

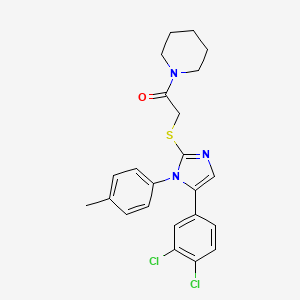

N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide and its derivatives demonstrate significant antimicrobial activity. A study by Babu et al. (2015) synthesized novel derivatives of this compound and evaluated their in vitro antibacterial activity against various bacterial species, including antibiotic-resistant E. coli strains. Some of these compounds exhibited potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

Antiviral and Antimicrobial Properties

Reddy et al. (2013) synthesized new derivatives incorporating this compound, which were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Some derivatives showed promising antiviral activities and potent antimicrobial activity (Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

Antimicrobial and Hypoglycemic Activities

Al-Abdullah et al. (2015) conducted a study on N-(1-adamantyl)carbothioamide derivatives, including this compound, and tested their in vitro antimicrobial activity. The study also examined their oral hypoglycemic activity, finding that certain derivatives significantly reduced serum glucose levels (Al-Abdullah, Al-Tuwaijri, Hassan, Al-Alshaikh, Habib, & El-Emam, 2015).

Antitubercular Activity

Jallapally et al. (2014) synthesized hybrids of this compound and evaluated their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some hybrids were identified as potent antitubercular agents with low toxicity profiles (Jallapally, Addla, Yogeeswari, Sriram, & Kantevari, 2014).

Antidepressant and Antianxiety Activities

Kumar et al. (2017) synthesized a series of derivatives of this compound and investigated their antidepressant and antianxiety activities in albino mice. The study indicated that certain derivatives showed significant antidepressant and antianxiety effects (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

properties

IUPAC Name |

N-cyclohexyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3S/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1,3-4,7-10,19H,2,5-6,11-17H2,(H,21,24)/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBVUVYEFVLZDT-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)

![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)

![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2365658.png)